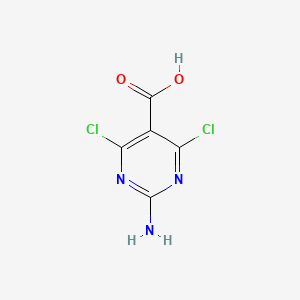

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with significant applications in various scientific fields. It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a pyrimidine ring. This compound is known for its versatility in chemical reactions and its potential in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a solvent like dichloromethane (DCM). The reaction is carried out under nitrogen protection and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield. The purification process involves crystallization and filtration to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.

Amination: The amino group can participate in amination reactions, forming new derivatives.

Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Nucleophiles: Alkoxide ions, amines, and other nucleophiles are commonly used in substitution reactions.

Catalysts: Catalysts like ceric ammonium nitrate (CAN) are used in some condensation reactions.

Solvents: Solvents such as DCM, ethanol, and dimethylformamide (DMF) are frequently used in these reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Aplicaciones Científicas De Investigación

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a carboxylic acid group.

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid: This compound has a methylthio group instead of an amino group.

Uniqueness

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group, two chlorine atoms, and a carboxylic acid group, which contribute to its interactions with various biological targets. The following sections will provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific cellular processes, and relevant case studies.

The biological activity of this compound involves several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This action blocks the enzymatic activity crucial for cellular functions.

- Receptor Antagonism : It may act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses. This property is significant in therapeutic applications targeting specific pathways.

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits antioxidant properties. It has been shown to inhibit nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory effects. The most potent derivative in this context was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 value of 2 μM .

Antimicrobial Activity

Research indicates that derivatives of 2-amino-4,6-dichloro-pyrimidine possess antimicrobial properties against various Gram-positive pathogens. For instance, studies have reported structure-dependent antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell culture models (A549 human pulmonary cancer cells), certain derivatives demonstrated significant cytotoxicity. For example, one derivative reduced cell viability by 67.4% compared to control treatments .

Case Study 1: NO Production Inhibition

In a pilot screening involving mouse peritoneal cells, a series of 5-substituted derivatives were tested for their ability to inhibit NO production. Compounds B1-B12 showed significant suppression of NO production at varying concentrations, with the most effective compound (B12) achieving nearly complete inhibition at low concentrations (IC50 = 2 μM) .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer efficacy, compounds derived from 2-amino-4,6-dichloro-pyrimidine were subjected to viability assays against A549 cells. The results indicated that the incorporation of specific substituents significantly enhanced the anticancer activity of these compounds. For instance, the addition of a 3,5-dichloro substituent resulted in a reduction in cell viability to just 24.5% .

Comparative Table of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Notes |

|---|---|---|---|

| Nitric Oxide Inhibition | B12 | 2 | Most effective in inhibiting NO production |

| Antimicrobial | Various derivatives | Varies | Effective against S. aureus and E. faecalis |

| Anticancer | Various derivatives | 24.5 | Significant reduction in A549 cell viability |

Propiedades

IUPAC Name |

2-amino-4,6-dichloropyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVMKIYUNUTJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.